(R)-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a benzyloxy and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-(benzyloxy)-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Final Step: The ®-enantiomer is then subjected to a Strecker synthesis involving cyanide and ammonium chloride to introduce the amino acid functionality.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The benzyloxy and methoxy groups contribute to the binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-methoxybenzoic acid: Similar structure but lacks the amino group.
3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the benzyloxy group.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-methoxy-3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO4/c1-21-15-8-7-13(14(18)10-17(19)20)9-16(15)22-11-12-5-3-2-4-6-12/h2-9,14H,10-11,18H2,1H3,(H,19,20)/t14-/m1/s1 |
InChI Key |
KQWGZZKVZHAPOR-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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